1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Piperidine Ring Attachment: The piperidine ring can be attached through nucleophilic substitution reactions, often using piperidine derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)thiazole-4-carboxylic acid
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
1-((2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H19ClN2O3 |
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Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-[[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H19ClN2O3/c1-11-15(10-20-8-6-12(7-9-20)17(21)22)19-16(23-11)13-4-2-3-5-14(13)18/h2-5,12H,6-10H2,1H3,(H,21,22) |
InChI Key |
NFPGZFKNHYMGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2Cl)CN3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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